4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, commonly known as CP7P, is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. It is an important intermediate in the synthesis of many heterocyclic compounds and has been used in various scientific research applications. CP7P is a versatile compound with a wide range of biological and physiological effects, making it a valuable tool in laboratory experiments.
Scientific Research Applications
Anticancer Applications
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown potential in anticancer research . For instance, compounds 14a, 16b, and 18b were found to be highly active against MCF7 cancer cells . These compounds caused cell cycle arrest at the G1/S phase in MCF7 . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
Antiviral Applications
Derivatives of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine have shown potential as antiviral agents . However, more research is needed to fully understand their antiviral properties and potential applications.
Anti-Inflammatory Applications
This compound has been used in the treatment of inflammatory diseases . It’s particularly useful in the development of kinase inhibitors, which have therapeutic applications in treating inflammatory diseases .
Kinase Inhibitor Development
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These inhibitors interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Antibacterial and Antifungal Applications
Compounds with pyrrolo[2,3-d]pyrimidine moiety, such as 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, have broad biological applications such as antibacterial and antifungal .
Mechanism of Action
Target of Action
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent kinase inhibitor . Its primary targets include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The binding of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to these enzymes disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of these kinases disrupts the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its potency .
properties
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
208459-81-8 | |
Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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